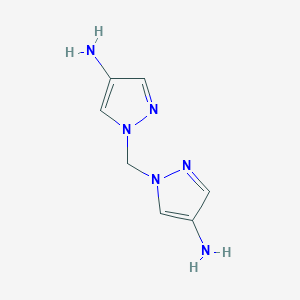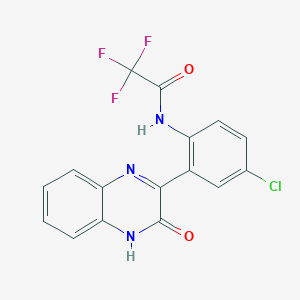
AKOS001270432
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can vary greatly depending on the specific compound. For example, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized with different amines and triazole-2-thiol .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Mécanisme D'action
CTAF inhibits N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide by binding to its catalytic domain, which prevents the enzyme from repairing damaged DNA. This results in the accumulation of DNA damage and eventually leads to cell death. CTAF has been shown to be more selective towards N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide-1 and N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide-2, which are the most abundant N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide isoforms in cells.
Biochemical and Physiological Effects:
CTAF has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, CTAF has been studied for its potential neuroprotective effects in stroke and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTAF is its high selectivity towards N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide-1 and N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide-2, which makes it a valuable tool for studying the role of these enzymes in DNA repair mechanisms. However, CTAF has a relatively short half-life and low solubility, which can limit its use in certain experiments. In addition, CTAF has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the use of CTAF in scientific research. One area of interest is the development of more potent and selective N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide inhibitors based on the structure of CTAF. Another area of interest is the investigation of the potential neuroprotective effects of CTAF in animal models of stroke and neurodegenerative disorders. Finally, the combination of CTAF with other drugs, such as chemotherapy and radiation therapy, could be explored as a potential strategy for enhancing their efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of CTAF involves a multistep process that starts with the reaction of 4-chloro-2-nitroaniline and 2-chloro-3-oxoquinoxaline in the presence of a reducing agent to form 4-chloro-2-(3-oxoquinoxalin-2-yl)aniline. This intermediate is then reacted with trifluoroacetic anhydride to obtain CTAF. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
Applications biomédicales
Le composé pourrait être utilisé dans des applications biomédicales telles que la délivrance ciblée de médicaments non invasive . Cela est basé sur des recherches qui ont montré le potentiel d'utiliser des ondes sonores pour diriger des objets flottants autour d'un parcours d'obstacles aquatique . Cette méthode pourrait être adaptée pour une utilisation dans des systèmes de délivrance de médicaments, où le composé pourrait être utilisé pour encapsuler des médicaments et ensuite être dirigé vers des endroits spécifiques dans le corps à l'aide d'ondes sonores .
Protection contre les radiations
Le composé, sous le nom de « F3094-0004 », est associé à une méthode d'essai standard pour déterminer la protection fournie par les vêtements de protection contre les rayons X utilisés en fluoroscopie médicale aux rayons X . Cela suggère que le composé pourrait avoir des applications dans le développement de matériaux pour la protection contre les radiations, en particulier dans les milieux médicaux .
Activité antimicrobienne
Des recherches ont montré que les dérivés de l'indole, qui comprennent ce composé, ont des activités biologiques diverses, y compris une activité antimicrobienne . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antimicrobiens .
Activité antivirale
Les dérivés de l'indole, y compris ce composé, se sont avérés avoir une activité antivirale . Cela suggère que le composé pourrait être utilisé dans le développement de nouveaux médicaments antiviraux .
Activité anti-inflammatoire
Les dérivés de l'indole, y compris ce composé, se sont avérés avoir une activité anti-inflammatoire . Cela suggère que le composé pourrait être utilisé dans le développement de nouveaux médicaments anti-inflammatoires .
Activité anticancéreuse
Des recherches ont montré que les dérivés de l'indole, qui comprennent ce composé, ont une activité anticancéreuse . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anticancéreux .
Propriétés
IUPAC Name |
N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O2/c17-8-5-6-10(23-15(25)16(18,19)20)9(7-8)13-14(24)22-12-4-2-1-3-11(12)21-13/h1-7H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWFJUDGDRAZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Cl)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464595.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2464597.png)
![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride](/img/structure/B2464598.png)
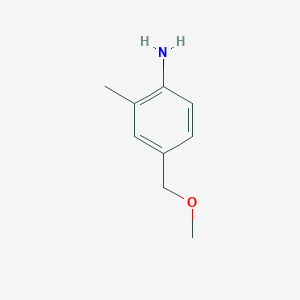
![N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2464602.png)
![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2464604.png)
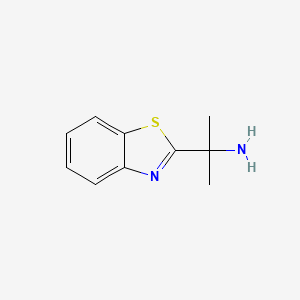
![N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2464607.png)
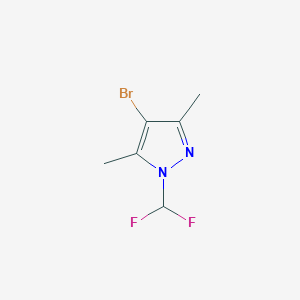
![1-(4-ethoxyphenyl)-N-[(4-ethoxyphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2464611.png)
![N-(2,5-dimethoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2464612.png)
![2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2464614.png)
